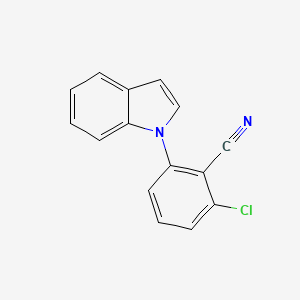

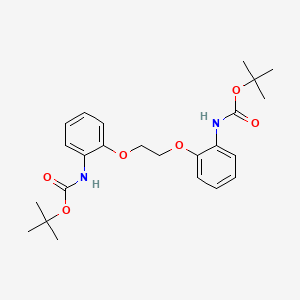

2-chloro-6-(1H-indol-1-yl)benzenecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-chloro-6-(1H-indol-1-yl)benzenecarbonitrile involves complex reactions. For instance, the synthesis of naphthostyryl derivatives through nucleophilic substitution of methylthio groups with C-nucleophiles has been documented. Such methods have contributed to the broader understanding of synthesizing structurally similar compounds (Dyachenko et al., 2014). Additionally, the three-component reaction of 2-alkynylbenzaldehyde, malononitrile, and indole under mild conditions produces derivatives, showcasing the versatility in synthetic approaches for related compounds (Qiu et al., 2010).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray diffraction (XRD), provides crucial insights into the arrangement of atoms within a compound. For compounds similar to 2-chloro-6-(1H-indol-1-yl)benzenecarbonitrile, XRD studies have elucidated detailed structural configurations, offering a deep understanding of their molecular geometry and bond lengths (Katritzky et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving compounds like 2-chloro-6-(1H-indol-1-yl)benzenecarbonitrile demonstrate their reactivity and potential for forming various derivatives. For example, the AlCl(3)-mediated C-C bond-forming reaction between 2-chloroquinoline-3-carbonitrile and indoles highlights the chemical versatility and potential for generating new compounds with diverse properties (Kumar et al., 2012).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, and solubility, are determined by its molecular structure. While specific data on 2-chloro-6-(1H-indol-1-yl)benzenecarbonitrile is not readily available, studies on related compounds provide valuable proxies for understanding its likely physical characteristics (Jukić et al., 2010).

Chemical Properties Analysis

The chemical properties of such compounds, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific types of chemical reactions, are essential for their application in various fields. Research into similar compounds has shed light on their chemical behavior and potential for further modification and application (Michaelidou & Koutentis, 2009).

Aplicaciones Científicas De Investigación

Synthesis of Anti-inflammatory Agents

Research by Rehman, Saini, and Kumar (2022) explored the synthesis of new chalcone derivatives using a compound structurally related to 2-chloro-6-(1H-indol-1-yl)benzenecarbonitrile. These derivatives were synthesized through a series of reactions starting with indole and chloroacetylchloride, leading to compounds evaluated for their anti-inflammatory activity using the carrageenan-induced rat hind paw edema model. This study demonstrates the compound's utility in creating new molecules with potential therapeutic applications Rehman, Z., Saini, P., & Kumar, S. (2022). Synthesis and Biological Evaluation of Some New Chalcone Derivatives as Anti-inflammatory Agents. Current Drug Discovery Technologies..

Novel Syntheses in Organic Chemistry

Michaelidou and Koutentis (2009) described the conversion of 2-chloro-6-(1H-indol-1-yl)benzenecarbonitrile derivatives into 3-aminoindole-2-carbonitriles using triphenylphosphine. This study showcases the compound's flexibility in organic synthesis, offering a pathway to synthesize indole derivatives that are significant in pharmaceutical research Michaelidou, S. S., & Koutentis, P. K. (2009). The conversion of 2-(4-chloro-5H-1,2,3-dithiazolylideneamino)benzonitriles into 3-aminoindole-2-carbonitriles using triphenylphosphine. Tetrahedron, 65, 8428-8433..

Domino Synthesis of Pyrans

Sivakumar, Kanchithalaivan, and Kumar (2013) developed a domino one-pot synthesis method for creating penta-substituted 4H-pyrans, involving 2-chloro-6-(1H-indol-1-yl)benzenecarbonitrile derivatives. This synthesis method emphasizes the compound's role in facilitating complex chemical reactions that yield significant heterocyclic compounds used in medicinal chemistry Sivakumar, S., Kanchithalaivan, S., & Kumar, R. (2013). A one-pot three-component domino protocol for the synthesis of penta-substituted 4H-pyrans. RSC Advances, 3, 13357-13364..

Creation of Naphthostyryl Derivatives

Dyachenko, Kashner, and Samusenko (2014) reported on the synthesis of new naphthostyryl derivatives through nucleophilic substitution reactions involving a compound related to 2-chloro-6-(1H-indol-1-yl)benzenecarbonitrile. This research highlights the compound's utility in generating structurally diverse molecules, potentially useful in developing novel materials or therapeutic agents Dyachenko, V., Kashner, A. Y., & Samusenko, Yu. V. (2014). Synthesis of new naphthostyryl derivatives via nucleophilic substitution of methylthio group with C-nucleophiles. Russian Journal of General Chemistry, 84, 259-263..

Direcciones Futuras

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that 2-chloro-6-(1H-indol-1-yl)benzenecarbonitrile and similar compounds could have potential applications in the development of new drugs and therapies.

Propiedades

IUPAC Name |

2-chloro-6-indol-1-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2/c16-13-5-3-7-15(12(13)10-17)18-9-8-11-4-1-2-6-14(11)18/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICCKRNSDFWWTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=C(C(=CC=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-(1H-indol-1-yl)benzenecarbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(4-fluorophenyl)sulfanyl]pyrimidine](/img/structure/B2495988.png)

![N-methyl-N-[(3S)-3-piperidyl]acetamide](/img/structure/B2495989.png)

![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495991.png)

![3-[(4-ethoxyphenyl)sulfonyl]-6-methylquinolin-4(1H)-one](/img/structure/B2495992.png)

![7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2495997.png)

![(4R,6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one](/img/structure/B2495998.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2495999.png)

![N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide](/img/structure/B2496000.png)

![4-[(Boc-amino)methyl]-3-methoxybenzoic acid](/img/structure/B2496001.png)

![6-Tert-butyl-2-[1-[2-(4-methoxyphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2496008.png)